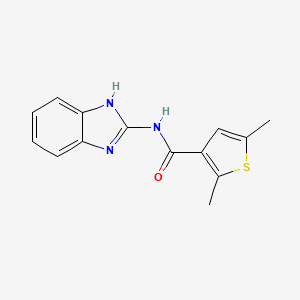
N-(1H-benzimidazol-2-yl)-2,5-dimethylthiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1H-benzimidazol-2-yl)-2,5-dimethylthiophene-3-carboxamide is a heterocyclic compound with a molecular formula of C16H15N3OS. It is a potent and selective inhibitor of protein kinase CK2, which is involved in various cellular processes including cell growth, proliferation, and apoptosis. The compound has gained significant attention in scientific research due to its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The compound exerts its biological activity by selectively inhibiting the activity of protein kinase CK2, which is involved in various cellular processes including cell growth, proliferation, and apoptosis. The inhibition of CK2 activity leads to the downregulation of various signaling pathways that are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
The compound has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins. Additionally, it has been shown to reduce the levels of reactive oxygen species and pro-inflammatory cytokines, thereby reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The compound has several advantages for lab experiments. It has high potency and selectivity for CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. Additionally, it has low toxicity and is well-tolerated in animals, making it a potential therapeutic agent for various diseases. However, the compound has some limitations for lab experiments. It has poor solubility in aqueous solutions, which makes it difficult to administer in vivo. Additionally, it has a short half-life in vivo, which limits its efficacy as a therapeutic agent.
Direcciones Futuras
There are several future directions for the research on N-(1H-benzimidazol-2-yl)-2,5-dimethylthiophene-3-carboxamide. One potential direction is to optimize the synthesis of the compound to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its downstream signaling pathways. Furthermore, the compound could be evaluated as a potential therapeutic agent for various diseases in animal models and clinical trials. Finally, the compound could be used as a tool for studying the role of CK2 in various cellular processes and its potential as a therapeutic target.
Métodos De Síntesis
The synthesis of N-(1H-benzimidazol-2-yl)-2,5-dimethylthiophene-3-carboxamide involves the reaction of 2-amino-1-methylbenzimidazole with 3-bromo-2,5-dimethylthiophene-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with thionyl chloride to yield the final product.
Aplicaciones Científicas De Investigación
The compound has been extensively studied for its potential as a therapeutic agent for various diseases including cancer, neurodegenerative disorders, and viral infections. It has been shown to exhibit potent anti-cancer activity by inhibiting the growth and proliferation of cancer cells. Additionally, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, it has been shown to inhibit the replication of certain viruses such as hepatitis C virus and human immunodeficiency virus.
Propiedades
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2,5-dimethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3OS/c1-8-7-10(9(2)19-8)13(18)17-14-15-11-5-3-4-6-12(11)16-14/h3-7H,1-2H3,(H2,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXCEBSWCSZRPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)C(=O)NC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)-N-[1-(4-imidazol-1-ylphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B7452764.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 3-hydroxybenzoate](/img/structure/B7452777.png)
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(3-methoxyphenyl)methyl]acetamide](/img/structure/B7452778.png)
![[2-[(4-Methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)amino]-2-oxoethyl] 5-bromo-2-hydroxybenzoate](/img/structure/B7452788.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(4-hydroxycyclohexyl)acetamide](/img/structure/B7452791.png)
![[2-(2,1,3-Benzothiadiazol-4-ylamino)-2-oxoethyl] 2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]benzoate](/img/structure/B7452797.png)
![2-(2-chloro-6-fluorophenyl)-N-[3-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]acetamide](/img/structure/B7452805.png)
![6-[2-(oxolan-2-ylmethylamino)-1,3-thiazol-4-yl]-3H-1,3-benzoxazol-2-one](/img/structure/B7452813.png)
![N-(1,3-benzodioxol-5-yl)-4-(methylsulfonylmethyl)-N-[(2-prop-2-enoxyphenyl)methyl]benzamide](/img/structure/B7452821.png)
![2-[(5-cyclopropyl-4-prop-2-enyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3,4-trifluorophenyl)propanamide](/img/structure/B7452834.png)
![2-[(5Z)-5-[[5-(4-ethoxycarbonylphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B7452840.png)
![[1-(1,3-Benzodioxol-5-ylamino)-1-oxopropan-2-yl] 1-oxidopyridin-1-ium-4-carboxylate](/img/structure/B7452844.png)
![N-[3-[methyl(phenyl)sulfamoyl]phenyl]-2-[5-[3-(trifluoromethyl)phenyl]tetrazol-2-yl]acetamide](/img/structure/B7452851.png)
![[2-[(6-Amino-1-benzyl-2,4-dioxopyrimidin-5-yl)-methylamino]-2-oxoethyl] 2-(4-methyl-2-oxo-1,3-thiazol-3-yl)acetate](/img/structure/B7452857.png)